Cas no 23056-46-4 (2-Bromo-5-methyl-3-nitropyridine)
2-Bromo-5-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-methyl-3-nitropyridine
- 2-BroMo-3-Methyl-5-nitropyridine
- 2-BROMO-3-NITRO-5-METHYL PYRIDINE
- 2-Bromo-3-nitro-5-picoline
- 2-bromo-5-methyl-3-nitro-pyridine
- Pyridine, 2-bromo-5-methyl-3-nitro-
- PubChem5952
- AESPBTFGZRRYRJ-UHFFFAOYSA-N
- BCP22180
- SBB065517
- Pyridine,2-bromo-5-methyl-3-nitro-
- 2-bromanyl-5-methyl-3-nitro-pyridine
- RP27028
- VP11133
- BC003052
- SY01
-
- MDL: MFCD08703667
- Inchi: 1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
- InChI Key: AESPBTFGZRRYRJ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C)C=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 215.95300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Topological Polar Surface Area: 58.7
Experimental Properties
- Boiling Point: 276.7°C at 760 mmHg
- Flash Point: 121.1℃
- PSA: 58.71000
- LogP: 2.58390
2-Bromo-5-methyl-3-nitropyridine Security Information
- Hazard Statement: H302-H315-H319-H335
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- HazardClass:IRRITANT
2-Bromo-5-methyl-3-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-5-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036167-10g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 036167-25g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 97% | 25g |
£34.00 | 2022-03-01 | |
| Alichem | A023022448-100g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 97% | 100g |
$198.53 | 2023-09-02 | |
| ChemScence | CS-W003553-25g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 99.73% | 25g |
$40.0 | 2022-04-27 | |
| ChemScence | CS-W003553-100g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 99.73% | 100g |
$160.0 | 2022-04-27 | |
| TRC | B697398-100mg |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697398-250mg |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697398-500mg |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B697398-1g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840376-5g |
2-Bromo-5-methyl-3-nitropyridine |
23056-46-4 | 97% | 5g |
75.60 | 2021-05-17 |
2-Bromo-5-methyl-3-nitropyridine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Bromo-5-methyl-3-nitropyridine
2-Bromo-5-methyl-3-nitropyridine (CAS No. 23056-46-4): An Overview of Its Synthesis, Applications, and Recent Research Advances
2-Bromo-5-methyl-3-nitropyridine (CAS No. 23056-46-4) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a methyl group, and a nitro group, which collectively contribute to its reactivity and potential applications in the synthesis of various bioactive molecules.
The synthesis of 2-Bromo-5-methyl-3-nitropyridine typically involves a multi-step process. One common approach is the bromination of 5-methyl-3-nitropyridine, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane under controlled conditions to ensure high yield and purity. The resulting product can then be purified by recrystallization or column chromatography.
In recent years, 2-Bromo-5-methyl-3-nitropyridine has been extensively studied for its potential applications in drug discovery and development. One notable area of research is its use as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-bromo-5-methylpyridine derivatives with potent antiviral activity against influenza A virus. The researchers found that the presence of the bromine and nitro groups significantly enhanced the antiviral potency of these compounds.
Beyond antiviral applications, 2-Bromo-5-methyl-3-nitropyridine has also shown promise in the development of anticancer drugs. A recent study in the Cancer Research journal demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the ability of these derivatives to disrupt key signaling pathways involved in cell proliferation and survival.
The structural flexibility of 2-Bromo-5-methyl-3-nitropyridine makes it an attractive starting material for combinatorial chemistry approaches. Researchers can easily modify the bromine and nitro groups to introduce a wide range of functional groups, thereby generating a diverse library of compounds for high-throughput screening. This approach has been particularly useful in identifying novel leads for various therapeutic targets.
In addition to its medicinal applications, 2-Bromo-5-methyl-3-nitropyridine has also found use in other areas of chemical research. For example, it serves as a valuable building block in the synthesis of heterocyclic compounds with interesting electronic and optical properties. These materials have potential applications in organic electronics and photovoltaic devices.
The safety and environmental impact of 2-Bromo-5-methyl-3-nitropyridine are important considerations in its industrial production and application. Recent studies have focused on developing more sustainable and environmentally friendly synthetic routes for this compound. One such approach involves the use of green solvents and catalysts to minimize waste generation and reduce energy consumption during the synthesis process.
In conclusion, 2-Bromo-5-methyl-3-nitropyridine (CAS No. 23056-46-4) is a highly versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features make it an attractive starting material for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its importance in modern chemical research.
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